2-Iodo-6-methylpyridine-3,4-dicarbonitrile
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Overview
Description
2-Iodo-6-methylpyridine-3,4-dicarbonitrile is a heterocyclic organic compound with the molecular formula C8H4IN3 It is characterized by the presence of iodine, methyl, and dicarbonitrile groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-methylpyridine-3,4-dicarbonitrile can be achieved through several methods. One common approach involves the iodination of 6-methylpyridine-3,4-dicarbonitrile using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as acetonitrile under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar iodination techniques. The choice of reagents and reaction conditions may be optimized to improve yield and purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-6-methylpyridine-3,4-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Iodo-6-methylpyridine-3,4-dicarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodo-6-methylpyridine-3,4-dicarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine and dicarbonitrile groups can influence its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-6-methylpyridine-3-carbonitrile
- 2,6-Pyridinedicarbonitrile
- 3,4-Pyridinedicarbonitrile
Uniqueness
2-Iodo-6-methylpyridine-3,4-dicarbonitrile is unique due to the presence of both iodine and dicarbonitrile groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C8H4IN3 |
---|---|
Molecular Weight |
269.04 g/mol |
IUPAC Name |
2-iodo-6-methylpyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C8H4IN3/c1-5-2-6(3-10)7(4-11)8(9)12-5/h2H,1H3 |
InChI Key |
LUZWKMBNKCXYPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)I)C#N)C#N |
Origin of Product |
United States |
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